{2-[(3,5-Di-tert-butyl-2-hydroxyphenyl)amino]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of tert-butyl groups and a hydroxyanilino moiety, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. One common method involves the reaction of 3,5-di-tert-butylphenol with formaldehyde in the presence of a base, followed by further reactions to introduce the anilino and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity.
Major Products
Wissenschaftliche Forschungsanwendungen
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE involves its interaction with various molecular targets and pathways. The compound’s hydroxyanilino moiety allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of {2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE.
3,5-Di-tert-butylcatechol: Structurally related and used in similar applications.
3,5-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl compounds: Known for their high thermal stability and photoluminescence properties.
Uniqueness
{2-[3,5-DI(TERT-BUTYL)-2-HYDROXYANILINO]PHENYL}(PHENYL)METHANONE stands out due to its unique combination of stability, reactivity, and diverse applications. Its structural features allow for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C27H31NO2 |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
[2-(3,5-ditert-butyl-2-hydroxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H31NO2/c1-26(2,3)19-16-21(27(4,5)6)25(30)23(17-19)28-22-15-11-10-14-20(22)24(29)18-12-8-7-9-13-18/h7-17,28,30H,1-6H3 |
InChI-Schlüssel |
KAIMBBFFMGWBSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.